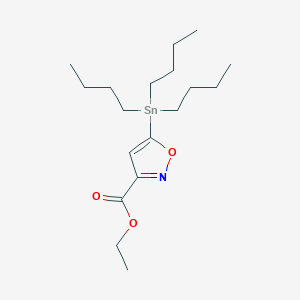

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-tributylstannyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO3.3C4H9.Sn/c1-2-9-6(8)5-3-4-10-7-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFBGRFJCWKQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376846 | |

| Record name | Ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126085-91-4 | |

| Record name | Ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126085-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (CAS No. 126085-91-4) is a pivotal organometallic reagent in modern synthetic organic chemistry.[][2][3][4] Its unique structure, combining a reactive organostannane with a synthetically versatile isoxazole ester core, positions it as a high-value building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, primary applications, and proven methodologies, with a particular focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery and materials science. We will explore the mechanistic underpinnings of its reactivity, the strategic importance of the isoxazole scaffold, and provide a detailed, field-tested protocol for its application.

Core Compound Analysis: Properties and Specifications

Understanding the fundamental properties of a reagent is critical for its successful application. This compound is a dense, high-boiling liquid whose stability and reactivity are dictated by the interplay between the tin-carbon bond and the electron-deficient isoxazole ring.

| Identifier | Value | Source(s) |

| CAS Number | 126085-91-4 | [][2][3][4] |

| IUPAC Name | ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | [] |

| Molecular Formula | C18H33NO3Sn | [][2] |

| Molecular Weight | 430.17 g/mol | [][2][3] |

| Appearance | Yellow to brown viscous liquid | [] |

| Purity | Typically ≥95% | [][2] |

| Density | ~1.209 g/cm³ at 25 °C | [][3] |

| Refractive Index | n20/D ~1.534 | [][3] |

| Boiling Point | >300 °C | [3] |

| Storage | Store under inert gas (Argon), consider freezing (-20°C) for long-term stability | [2][5] |

The Engine of Innovation: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its function as the organostannane partner in the Stille cross-coupling reaction.[6][7] This palladium-catalyzed reaction is a cornerstone of C-C bond formation, prized for its tolerance of a wide range of functional groups, which is a critical advantage in the synthesis of complex molecules like active pharmaceutical ingredients (APIs).

The Catalytic Cycle: A Mechanistic Deep Dive

The Stille reaction proceeds via a well-understood catalytic cycle involving a palladium(0) catalyst. The cycle is self-validating; its successful turnover depends on the precise orchestration of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide, e.g., triflate) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent (in this case, our isoxazole stannane) exchanges its organic group with the halide on the palladium center. This is often the rate-determining step. The tributyltin halide byproduct is formed here.

-

Reductive Elimination: The two organic moieties (R¹ and the isoxazole) on the Pd(II) center couple and are eliminated from the metal, forming the desired new C-C bond and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The stability of organostannanes to air and moisture is a significant practical advantage over other organometallics like organolithiums or Grignard reagents.[6] However, this must be balanced against the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification of the final products to remove tin residues.

The Isoxazole Core: A Privileged Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle that is frequently incorporated into the structure of bioactive molecules.[8] Its presence can confer favorable pharmacokinetic properties, including metabolic stability and improved cell permeability. The isoxazole moiety is a key component in a range of therapeutic agents.[8][9] Recent research highlights the development of isoxazole-3-carboxylate derivatives as potent antimycobacterial agents, underscoring the scaffold's relevance in addressing urgent public health threats like drug-resistant tuberculosis.[10]

This compound is therefore not just a reagent, but a strategic vehicle for introducing this "privileged" isoxazole-3-carboxylate scaffold into a target molecule. The workflow enables the rapid diversification of molecular libraries for screening.

Caption: Workflow for generating bioactive molecules via Stille coupling.

Experimental Protocol: A Self-Validating System

This section provides a representative, detailed protocol for a Stille coupling reaction. The causality behind each step is explained to ensure reproducibility and success.

Objective: To synthesize Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate.

Materials:

-

This compound (1.0 eq)

-

4-Iodoanisole (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Anhydrous, degassed Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated by oxidation. This step is critical for catalytic turnover.)

-

Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

-

Reagent Addition (Causality: Adding solids first, particularly the catalyst, allows for complete inerting before adding the solvent and liquid reagents.)

-

To the cooled flask, add Pd(PPh₃)₄ (0.05 eq) and 4-iodoanisole (1.1 eq).

-

Evacuate and backfill the flask with inert gas again.

-

-

Solvent and Stannane Addition (Causality: Anhydrous and degassed solvent is used to prevent quenching of reactive intermediates and to minimize oxygen.)

-

Via syringe, add anhydrous, degassed toluene to dissolve the solids.

-

Via syringe, add this compound (1.0 eq) to the stirring solution.

-

-

Reaction Execution (Causality: Heat provides the activation energy for the reaction, particularly the oxidative addition and reductive elimination steps.)

-

Heat the reaction mixture to 90-100 °C under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting materials. A typical reaction time is 12-24 hours.

-

-

Workup and Purification (Causality: The primary goal is to remove the highly toxic tributyltin iodide byproduct and the palladium catalyst.)

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate.

-

To remove the tin byproduct, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stirring vigorously for 1-2 hours will precipitate tributyltin fluoride as a solid, which can be filtered off.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Final Purification (Causality: Column chromatography is required to isolate the pure product from residual starting materials, catalyst decomposition products, and other minor byproducts.)

-

Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Conclusion

This compound is a powerful and enabling reagent for synthetic chemists. Its true value is realized through its application in palladium-catalyzed Stille cross-coupling reactions, providing a reliable and versatile method for incorporating the medicinally significant isoxazole-3-carboxylate scaffold into complex molecules. While the toxicity of organotin reagents requires diligent handling and purification, the synthetic advantages offered by this building block ensure its continued and impactful role in the advancement of drug discovery and materials science.

References

-

CP Lab Safety. Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate, min 96%, 100 mg. [Link]

-

ResearchGate. Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. [Link]

-

National Institutes of Health (NIH). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

PubMed. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. [Link]

-

Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]

Sources

- 2. calpaclab.com [calpaclab.com]

- 3. エチル-5-(トリブチルスタンニル)イソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate: A Keystone Building Block in Medicinal Chemistry

This guide provides an in-depth technical overview of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate, a specialized organometallic reagent pivotal for the synthesis of complex molecular architectures in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's properties, synthesis, and application, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of a Functionalized Isoxazole

This compound (CAS No. 126085-91-4) is a versatile synthetic intermediate that marries two key chemical features: the biologically significant isoxazole core and a reactive organostannane moiety. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, where it contributes to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The tributylstannyl group serves as a highly effective handle for introducing this valuable isoxazole unit into target molecules via palladium-catalyzed cross-coupling reactions, most notably the Stille reaction[3].

This guide will elucidate the fundamental properties of this reagent, provide a validated, logical synthetic approach, and detail its application in constructing carbon-carbon bonds, thereby empowering chemists to leverage its full potential in their research endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use. This compound is a dense liquid, sensitive to both air and moisture, necessitating handling under an inert atmosphere. All quantitative data are summarized in Table 1 for clarity.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₃NO₃Sn | , |

| Molecular Weight | 430.17 g/mol | , |

| CAS Number | 126085-91-4 | , |

| Appearance | Yellow to brown viscous liquid | |

| Density | 1.209 g/cm³ at 25 °C | |

| Boiling Point | >300 °C | |

| Refractive Index | n20/D 1.534 | |

| GHS Signal Word | Danger | |

| Hazard Statements | H301, H312, H315, H319, H360FD, H372, H410 | |

| Precautions | P202, P273, P280, P301+P310, P302+P352+P312 |

Causality Behind Handling Precautions: The toxicity of organotin compounds is well-documented. The tributyltin moiety is a potent toxicant, affecting the central nervous system and reproductive health (H360FD, H372). It is also highly toxic to aquatic life (H410). Therefore, all manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Its sensitivity to air and moisture implies that reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent degradation and ensure reproducibility.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed two-step synthesis provides a reliable method for accessing the title compound from commercially available starting materials.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis (Representative)

Step 1: Synthesis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (Precursor)

This step is based on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an α-chloro oxime) and an alkyne.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under an Argon atmosphere, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (TEA, 1.1 equiv) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate. This step generates the reactive nitrile oxide intermediate in situ.

-

Alkyne Addition: Once the TEA addition is complete, add 3-bromopropyne (1.2 equiv) to the reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.

Step 2: Synthesis of this compound

This protocol is adapted from standard procedures for the palladium-catalyzed stannylation of organic halides[4].

-

Setup: To a dry Schlenk flask under Argon, add the Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 equiv), hexabutylditin ((Bu₃Sn)₂, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

-

Solvent Addition: Add anhydrous and degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the consumption of the starting material by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) (2x) to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filtration: Filter the mixture through a pad of Celite® to remove the precipitate, washing the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to afford the final product, this compound.

Characterization and Spectroscopic Insights

The structural confirmation of the final product relies on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected signals can be predicted based on its structure and data from similar organotin compounds[5][6].

-

¹H NMR: Expected signals would include the characteristic multiplets for the tributyl groups (approx. 0.9-1.6 ppm), a singlet for the isoxazole C4-proton (approx. 6.5-7.0 ppm), and the quartet and triplet for the ethyl ester group (approx. 4.4 and 1.4 ppm, respectively).

-

¹³C NMR: Key signals would include the carbons of the tributyl chains, the carbonyl carbon of the ester (approx. 160-165 ppm), and the carbons of the isoxazole ring. The carbon attached to the tin atom (C5) will show a characteristic chemical shift.

-

¹¹⁹Sn NMR: This is a definitive technique for organotin compounds. A single resonance is expected, and its chemical shift provides information about the coordination state of the tin atom.

-

Mass Spectrometry (MS): ESI-MS would show the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of 430.17. The spectrum would also display a characteristic isotopic pattern due to the multiple stable isotopes of tin.

Application in Synthesis: The Stille Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This reaction is a powerful tool for forming C-C bonds and is highly valued for its tolerance of a wide array of functional groups, making it ideal for the late-stage functionalization of complex molecules in drug development[3].

General Workflow for Stille Coupling

Caption: General experimental workflow for the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling (Representative)

This protocol describes a typical Stille coupling of this compound with a generic aryl bromide.

-

Reagent Preparation: To a dry Schlenk tube under an Argon atmosphere, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any co-catalyst or ligand if required (e.g., CuI).

-

Inert Atmosphere: Seal the vessel, and subject it to three cycles of vacuum followed by backfilling with Argon to ensure an oxygen-free environment. The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene (or another suitable solvent like DMF or dioxane) via syringe. Then, add this compound (1.1-1.2 equiv) via syringe. The use of a slight excess of the organostannane ensures complete consumption of the potentially more valuable aryl halide.

-

Reaction: Immerse the flask in a preheated oil bath at 80-110 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate. To remove the toxic tributyltin byproducts, wash the organic layer thoroughly with a saturated aqueous solution of potassium fluoride. A gelatinous precipitate of tributyltin fluoride will form and can be removed by filtration through Celite®.

-

Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is purified by silica gel column chromatography to afford the desired 5-aryl-isoxazole-3-carboxylate product.

The Catalytic Cycle: Mechanistic Understanding

A foundational understanding of the reaction mechanism is key to troubleshooting and optimization. The Stille coupling cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group (R') from the organostannane reagent is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-limiting step.

-

Reductive Elimination: The two organic groups (R and R') are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Conclusion and Future Outlook

This compound stands as a highly valuable and strategic building block for medicinal chemists. Its utility in the Stille cross-coupling reaction provides a robust and functional-group-tolerant method for incorporating the pharmacologically relevant isoxazole scaffold into complex molecular targets. While the synthesis and handling of this reagent require care due to its toxicity and sensitivity, the synthetic advantages it offers are significant. As drug discovery programs continue to demand novel and diverse molecular architectures, the strategic application of versatile reagents like this will remain a cornerstone of innovation in pharmaceutical research.

References

-

CP Lab Safety. Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate, min 96%.[Link]

-

De Meo, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

-

Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chinese Chemical Society. [Link]

- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.

-

Acmec Biochemical. this compound.[Link]

-

Ali, S., et al. (2006). Spectroscopic Characterisation and Biological Applications of Organotin(IV) Derivatives of 3-(N-Naphthylaminocarbonyl)-2-propenoic Acid. E-Journal of Chemistry. [Link]

-

Xiao, W., et al. (2012). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. [Link]

-

Bande, G., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]

-

Nishikawa, T., et al. (1994). CROSS-COUPLING REACTIONS OF HALOISOXAZOLES WITH OLEFINS AND ACETYLENES. Heterocycles. [Link]

-

Khan, S., et al. (2008). Synthesis, spectroscopic characterization, and in vitro fungicidal activity of some organotin(IV) complexes. Russian Journal of Coordination Chemistry. [Link]

-

Danish, M., et al. (2002). Synthesis, spectroscopic characterization, and biological applications of organotin(IV) derivatives of 2-(N-maleoyl)-3-phenylpropanoic acid. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]

-

Qi, X-L., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E. [Link]

-

Ansari, F. Y., & Dabholkar, V. V. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. [Link]

-

Majeed, A. J., et al. (1989). Stannylation reaction and cross-couplings in pyrimidines. Tetrahedron. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and efficient three-step synthesis pathway for Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate, a valuable reagent in medicinal chemistry and drug development. The synthesis commences with the formation of the isoxazole ring to yield Ethyl 5-aminoisoxazole-3-carboxylate, followed by a Sandmeyer reaction to introduce a halogen at the 5-position, and culminates in a palladium-catalyzed Stille cross-coupling reaction to introduce the tributylstannyl moiety. This guide provides a thorough explanation of the chemical principles underpinning each synthetic step, detailed experimental protocols, and the rationale for the selection of reagents and reaction conditions.

Introduction

The isoxazole scaffold is a prominent heterocycle in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of a tributylstannyl group, as in this compound, transforms the isoxazole into a versatile building block for further molecular elaboration, primarily through Stille cross-coupling reactions. This allows for the facile introduction of a wide array of organic substituents at the 5-position of the isoxazole ring, a critical step in the synthesis of novel drug candidates and complex organic molecules. This guide provides a comprehensive overview of a reliable synthetic route to this important intermediate.

Overall Synthesis Pathway

The synthesis of this compound is strategically designed in three distinct stages, beginning with the construction of the core isoxazole heterocycle, followed by functional group transformation to introduce a halogen handle, and concluding with the installation of the organotin moiety.

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of Ethyl 5-aminoisoxazole-3-carboxylate

The initial and foundational step is the construction of the isoxazole ring. This is efficiently achieved through the reaction of an activated alkene, Ethyl 2-cyano-3-ethoxyacrylate, with hydroxylamine.

Reaction Scheme:

Caption: Isoxazole ring formation.

Causality Behind Experimental Choices:

-

Ethyl 2-cyano-3-ethoxyacrylate: This starting material is chosen for its dual functionality. The cyano and ester groups are electron-withdrawing, activating the double bond for nucleophilic attack by hydroxylamine. The ethoxy group acts as a good leaving group during the cyclization process.

-

Hydroxylamine: Hydroxylamine serves as the nitrogen and oxygen source for the isoxazole ring. The nucleophilic amino group initiates the reaction, and the hydroxyl group participates in the subsequent cyclization and dehydration to form the aromatic isoxazole ring.

Experimental Protocol: Ethyl 5-aminoisoxazole-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-cyano-3-ethoxyacrylate in ethanol.

-

Reagent Addition: To this solution, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or triethylamine) in water or ethanol. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography to yield Ethyl 5-aminoisoxazole-3-carboxylate as a solid.[1][2]

Step 2: Synthesis of Ethyl 5-iodoisoxazole-3-carboxylate via Sandmeyer Reaction

With the 5-aminoisoxazole in hand, the next critical transformation is the conversion of the amino group into a more versatile halide. The Sandmeyer reaction is a classic and reliable method for this purpose, allowing for the introduction of an iodine atom at the 5-position.[3][4]

Reaction Scheme:

Caption: Sandmeyer iodination reaction.

Causality Behind Experimental Choices:

-

Diazotization: The reaction of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures forms a diazonium salt. This diazonium group is an excellent leaving group (N₂ gas).

-

Iodide Source: Potassium iodide (KI) is used as the iodide source. The iodide ion displaces the diazonium group to form the stable 5-iodo-isoxazole derivative. While other copper halides are traditionally used in Sandmeyer reactions for chlorination and bromination, the reaction with iodide does not typically require a copper catalyst.[5]

Experimental Protocol: Ethyl 5-iodoisoxazole-3-carboxylate

-

Diazotization: Suspend Ethyl 5-aminoisoxazole-3-carboxylate in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to ensure the stability of the diazonium salt.

-

Iodide Addition: To the cold diazonium salt solution, add a solution of potassium iodide in water. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is typically extracted with an organic solvent such as ethyl acetate. The organic layer is washed with a solution of sodium thiosulfate to remove any excess iodine, followed by brine. After drying over anhydrous sodium sulfate and concentrating under reduced pressure, the crude product is purified by column chromatography to afford Ethyl 5-iodoisoxazole-3-carboxylate.

Step 3: Synthesis of this compound via Stille Coupling

The final step involves the installation of the tributylstannyl group onto the isoxazole ring. The Stille cross-coupling reaction is the method of choice for this transformation, utilizing a palladium catalyst to couple the 5-iodo-isoxazole with a tin reagent.[6]

Reaction Scheme:

Caption: Stille cross-coupling reaction.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential for the catalytic cycle of the Stille reaction. It undergoes oxidative addition with the 5-iodo-isoxazole.

-

Organotin Reagent: Hexabutylditin is a common and effective source of the tributylstannyl group. It undergoes transmetalation with the palladium complex.

-

Solvent and Temperature: The reaction is typically carried out in an inert, high-boiling solvent like toluene or xylene, and heated to ensure a reasonable reaction rate.

Experimental Protocol: this compound

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 5-iodoisoxazole-3-carboxylate in anhydrous toluene.

-

Reagent Addition: To this solution, add hexabutylditin and the palladium catalyst (e.g., Pd(PPh₃)₄).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired product from the tin byproducts and catalyst residues. This will yield this compound as a liquid.[7][]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Ethyl 2-cyano-3-ethoxyacrylate | Hydroxylamine hydrochloride, Base | Ethyl 5-aminoisoxazole-3-carboxylate | Good to High |

| 2 | Ethyl 5-aminoisoxazole-3-carboxylate | NaNO₂, KI, H₂SO₄ | Ethyl 5-iodoisoxazole-3-carboxylate | Moderate |

| 3 | Ethyl 5-iodoisoxazole-3-carboxylate | Hexabutylditin, Pd(PPh₃)₄ | This compound | Moderate |

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to this compound. Each step employs well-established and understood chemical transformations, ensuring reproducibility. The strategic choice of intermediates and reactions allows for the efficient construction of this valuable building block, which is poised for further elaboration in the synthesis of complex, biologically active molecules. This guide serves as a comprehensive resource for researchers in the field of organic and medicinal chemistry.

References

-

(2017). THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE. ResearchGate. [Link]

- McMurry, J. E. (1973).

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate. PubChem. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Khalafy, J., & Ezzati, M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Russian Journal of General Chemistry, 78(6), 907-912.

- Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2875.

- Li, Y., et al. (2019). Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. The Journal of Organic Chemistry, 84(18), 11958-11970.

-

Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Al-Mousawi, S. M., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.

- Qi, J.-T., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.

- Sasai, H., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.

- Bellina, F., & Cauteruccio, S. (2021). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 26(16), 4983.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. parchem.com [parchem.com]

- 5. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. 126085-91-4 CAS MSDS (ETHYL 5-TRIBUTYLSTANNANYLISOXAZOLE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-(三丁基甲锡烷基)异噁唑-3-羧酸乙酯 | Sigma-Aldrich [sigmaaldrich.cn]

starting materials for Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

An In-Depth Technical Guide to the Starting Materials for Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

Introduction

This compound (CAS No. 126085-91-4) is a key organometallic intermediate in modern organic synthesis.[1] With a molecular weight of 430.17 g/mol , this dense, liquid compound serves as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[2] Its structure incorporates a functionalized isoxazole ring, a heterocycle of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds.[3] This guide provides a detailed exploration of the principal synthetic pathways and the requisite starting materials for its preparation, offering researchers a strategic overview for efficient synthesis.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary and strategically distinct approaches. The choice between these pathways depends on the availability of precursors, desired scale, and tolerance for specific reaction conditions.

-

Pathway A: Late-Stage Stannylation. The most direct disconnection is at the carbon-tin bond of the isoxazole ring. This retrosynthetic step suggests a palladium-catalyzed coupling reaction between an activated isoxazole precursor, such as Ethyl 5-haloisoxazole-3-carboxylate, and an organotin reagent. This approach is advantageous as it builds the core heterocyclic structure first and introduces the synthetically versatile stannyl group in a final step.

-

Pathway B: Ring Formation via [3+2] Cycloaddition. A more fundamental disconnection breaks the isoxazole ring itself. The isoxazole heterocycle is classically formed via a 1,3-dipolar cycloaddition reaction.[4] This pathway involves reacting a stannylated alkyne (the dipolarophile) with a nitrile oxide (the 1,3-dipole), which is typically generated in situ. This method constructs the stannylated ring system in a single, convergent step.

The following diagram illustrates these two divergent synthetic strategies.

Pathway A: Stannylation of a Pre-Formed Isoxazole Core

This pathway is often preferred for its reliability and the commercial availability of many organotin reagents. The critical step is the synthesis of the halogenated isoxazole precursor.

Core Starting Materials

-

Ethyl 5-Iodoisoxazole-3-carboxylate: This is the key electrophile. While not commonly available commercially, its synthesis can be achieved from simpler starting materials. A plausible route involves the reaction of ethyl 4-iodo-3-oxobutanoate with hydroxylamine. The butanoate precursor can be synthesized from ethyl acetoacetate through iodination.

-

Bis(tributyltin), [(Bu₃Sn)₂]: This is the source of the tributylstannyl moiety. It is a commercially available, air-sensitive liquid that serves as the nucleophile in the palladium-catalyzed reaction.

-

Palladium Catalyst: A palladium(0) source is required to catalyze the cross-coupling. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice for this transformation.

Experimental Protocol: Synthesis via Stannylation

Step 1: Synthesis of Ethyl 5-Iodoisoxazole-3-carboxylate (Illustrative)

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., dichloromethane), add N-iodosuccinimide (NIS) at 0 °C and stir until the reaction is complete (monitored by TLC).

-

After aqueous workup and purification, dissolve the resulting ethyl 2-iodo-3-oxobutanoate in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate).

-

Reflux the mixture for 4-6 hours. The cyclization reaction forms the isoxazole ring.[5]

-

Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield Ethyl 5-iodoisoxazole-3-carboxylate.

Step 2: Stannylation Reaction

-

In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve Ethyl 5-iodoisoxazole-3-carboxylate (1.0 eq) in anhydrous toluene (approx. 0.1 M).

-

Add bis(tributyltin) (1.1 eq) via syringe.

-

Add Pd(PPh₃)₄ (0.05 eq) to the solution. The choice of a Pd(0) catalyst is critical as it initiates the catalytic cycle via oxidative addition into the carbon-iodine bond.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the target compound, this compound.

Pathway B: [3+2] Cycloaddition Strategy

This elegant approach builds the desired heterocycle from acyclic precursors in a highly convergent manner.[6] Success hinges on the careful preparation of the stannylated alkyne and the in situ generation of the unstable nitrile oxide.

Core Starting Materials

-

Ethyl Propiolate: This is the foundational C3 building block. It can be synthesized by the Fischer esterification of propiolic acid with ethanol under acidic catalysis.[7][8] Alternative methods include the oxidation of propargyl alcohol in the presence of ethanol.[9]

-

Tributyltin Hydride (Bu₃SnH): A key reagent for the hydrostannylation of the alkyne. It must be handled carefully due to its toxicity.

-

Ethyl 2-chloro-2-(hydroxyimino)acetate: This serves as the precursor to the required nitrile oxide. It can be prepared from ethyl glyoxylate by formation of the oxime followed by chlorination. The in situ generation of nitrile oxides from such precursors is a standard and necessary practice to avoid their rapid dimerization.[4][10]

Experimental Protocol: Synthesis via Cycloaddition

Step 1: Synthesis of Ethyl 3-(tributylstannyl)propiolate

-

To a solution of Ethyl Propiolate (1.0 eq) in a suitable solvent like THF, add Tributyltin Hydride (1.1 eq) and a radical initiator such as AIBN (azobisisobutyronitrile, ~0.02 eq).

-

Heat the reaction mixture at 60-70 °C for several hours. The hydrostannylation reaction adds the tin hydride across the triple bond.

-

Monitor the reaction for the consumption of starting materials. Upon completion, remove the solvent in vacuo and purify by distillation or chromatography to yield the stannylated alkyne.

Step 2: 1,3-Dipolar Cycloaddition

-

Dissolve the prepared Ethyl 3-(tributylstannyl)propiolate (1.0 eq) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) in an inert solvent such as dichloromethane or toluene.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq), dropwise. The base facilitates the elimination of HCl from the hydroxyimidoyl chloride, generating the reactive nitrile oxide in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The cycloaddition proceeds to form the 3,5-disubstituted isoxazole ring with high regioselectivity.[11]

-

After the reaction is complete, perform an aqueous workup by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography to isolate this compound.

Comparison of Synthetic Pathways

| Feature | Pathway A: Late-Stage Stannylation | Pathway B: [3+2] Cycloaddition |

| Strategy | Linear; builds isoxazole first, then adds tin. | Convergent; builds stannylated isoxazole in one step. |

| Key Precursors | Ethyl 5-haloisoxazole-3-carboxylate, Bis(tributyltin) | Ethyl propiolate, Tributyltin hydride, Nitrile oxide precursor |

| Advantages | - More predictable and often higher yielding final step. - Avoids handling potentially unstable intermediates. | - Potentially shorter overall sequence. - High atom economy in the cycloaddition step. |

| Disadvantages | - May require synthesis of the halogenated isoxazole. - Use of expensive palladium catalyst. | - Requires synthesis of two custom fragments. - In situ generation of nitrile oxide can be sensitive. |

| Key Considerations | Catalyst deactivation, purity of organotin reagent. | Control of regioselectivity, stability of nitrile oxide. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: late-stage palladium-catalyzed stannylation of a pre-formed isoxazole ring or a convergent [3+2] cycloaddition reaction. The choice of route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's expertise with organometallic catalysis versus cycloaddition chemistry. Both pathways provide reliable access to this valuable synthetic intermediate, empowering researchers in the fields of drug discovery and materials science to construct complex molecular architectures.

References

[7] ChemicalBook. (2024). Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives. [8] Wikipedia. (n.d.). Ethyl propionate. [6] Ramirez, J. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [9] Google Patents. (2008). CN101318900A - Process for synthesizing ethyl propiolate. [11] Wang, J., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [3] ResearchGate. (n.d.). Synthesis of isoxazoles via [4+1] cycloaddition. [5] Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC - NIH. [4] BenchChem. (2025). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. [12] ResearchGate. (n.d.). Stille cross-coupling reactions of isoxazolyl-4-stannyl derivatives. Sigma-Aldrich. (n.d.). Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate. [1] Parchem. (n.d.). This compound (Cas 126085-91-4). [2] ChemicalBook. (n.d.). 126085-91-4(ETHYL 5-TRIBUTYLSTANNANYLISOXAZOLE-3-CARBOXYLATE) Product Description. [10] Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes).

Sources

- 1. parchem.com [parchem.com]

- 2. 126085-91-4 CAS MSDS (ETHYL 5-TRIBUTYLSTANNANYLISOXAZOLE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 8. Ethyl propionate - Wikipedia [en.wikipedia.org]

- 9. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]

- 10. sciforum.net [sciforum.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling and Application of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

Introduction

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is a valuable organometallic reagent in modern organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where it serves as an efficient building block for introducing the isoxazole-3-carboxylate scaffold into complex molecular architectures.[1][2][3][4] The isoxazole moiety is a privileged heterocycle found in numerous pharmaceutical agents, making this reagent particularly relevant to drug discovery and development professionals.[5]

However, the synthetic power of this compound is inextricably linked to the significant toxicological risks posed by its tributyltin (TBT) group. Organotin compounds, especially tri-substituted derivatives, are highly toxic and present substantial health and environmental hazards.[6] This guide provides a comprehensive framework for researchers and scientists to handle, use, and dispose of this compound with the highest degree of safety, ensuring both personal protection and environmental stewardship. Adherence to these protocols is not merely recommended; it is essential for responsible laboratory practice.

Section 1: Compound Profile & Hazard Analysis

A thorough understanding of the compound's properties is the foundation of a robust safety plan. The primary hazard is not the isoxazole core but the covalently bound tributyltin group, which dictates the compound's toxicological profile.

Chemical & Physical Properties

The physical characteristics of this reagent are critical for its proper storage and handling. It is a high-boiling, air and moisture-sensitive liquid, necessitating handling under an inert atmosphere.[7][8]

| Property | Value | Source |

| CAS Number | 126085-91-4 | [7][][10] |

| Molecular Formula | C₁₈H₃₃NO₃Sn | [7][][10] |

| Molecular Weight | 430.17 g/mol | [7][][10] |

| Appearance | Yellow to brown viscous liquid | [][10] |

| Boiling Point | >300 °C | [8][10] |

| Density | ~1.209 g/cm³ at 25 °C | [][10] |

| Flash Point | 93 °C (199.4 °F) | [8][10] |

| Sensitivity | Air & Moisture Sensitive | [8] |

| Storage | Store under inert gas (Argon). Some suppliers recommend freezing. | [7][11] |

Toxicological Profile: The Core Hazard of Tributyltin (TBT)

Tributyltin compounds are systemic toxicants, with exposure possible through inhalation, ingestion, and, significantly, dermal absorption.[6][12] The toxicity of organotins is generally highest for tri-alkyl derivatives and decreases as the alkyl chain length increases; however, tributyltin derivatives remain highly hazardous.[6]

-

Neurotoxicity : Organotin compounds are acknowledged for their neurotoxic effects, capable of producing a range of neurological symptoms.[13][14]

-

Immunotoxicity : TBT compounds are known to be potent immunotoxicants.

-

Reproductive & Developmental Toxicity : This compound is classified as a reproductive toxin, with the potential to damage fertility and harm an unborn child.[6][10]

-

Organ Damage : Prolonged or repeated exposure causes damage to organs, including the liver and kidneys.[10][13][15]

-

Dermal Effects : Brief contact can cause severe skin irritation and may result in chemical burns.[16] Organotins are well-absorbed through the skin.[16]

-

Environmental Hazard : TBT compounds are exceptionally toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment due to their persistence and bioaccumulation.[17][18]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification underscores the severe hazards associated with this reagent. The "Danger" signal word indicates the highest level of hazard.[8][10]

| Pictogram | GHS Class | Hazard Statement |

| ☠️ | Acute Toxicity 3 (Oral) | H301 : Toxic if swallowed |

| ☣️ | Reproductive Toxicity 1B | H360FD : May damage fertility. May damage the unborn child |

| ☣️ | STOT RE 1 | H372 : Causes damage to organs through prolonged or repeated exposure |

| 🌳 | Hazardous to the Aquatic Environment (Acute & Chronic) | H410 : Very toxic to aquatic life with long lasting effects |

| ❗ | Acute Toxicity 4 (Dermal) | H312 : Harmful in contact with skin |

| ❗ | Skin Irritation 2 | H315 : Causes skin irritation |

| ❗ | Eye Irritation 2 | H319 : Causes serious eye irritation |

Section 2: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

Given the high toxicity, a multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls and is supplemented by a comprehensive PPE strategy.

The Principle of Containment: Mandatory Use of Fume Hoods

All manipulations of this compound—including weighing, transferring, and reaction setup and work-up—must be performed inside a certified chemical fume hood.[12][19][20] This is the primary engineering control designed to prevent the inhalation of toxic vapors and aerosols, which is a critical route of exposure.[12] It is best practice to designate a specific fume hood or a demarcated area within a hood for all organotin work to prevent cross-contamination.[12]

The Last Line of Defense: A Multi-Layered PPE Strategy

PPE is not a substitute for proper engineering controls but is essential to protect from splashes, spills, and unforeseen exposures.

-

Hand Protection : Chemical-resistant gloves are required. Given that organotins can be absorbed through the skin, double-gloving provides an additional layer of safety against potential tears or rapid permeation.[12] Nitrile or neoprene gloves are commonly used.[19]

-

Eye and Face Protection : Chemical splash goggles are mandatory.[21] Due to the severe irritation and potential for burns, a full-face shield must be worn over the goggles during any transfer or procedure with a significant splash hazard.[12][19][21]

-

Body Protection : A chemical-resistant or flame-retardant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required to protect the skin.[19][20]

Mandatory PPE Ensemble```dot

Caption: Standard workflow for Stille reaction work-up.

Protocol: Decontamination of Glassware

All glassware that has come into contact with organotin compounds must be rigorously decontaminated to prevent cross-contamination and ensure safety.

-

Initial Rinse : Immediately after use, rinse the glassware with an organic solvent (e.g., acetone or toluene) to remove the bulk of the residue. This rinseate must be collected as hazardous organotin waste. [19]2. Oxidative Soak : Immerse the rinsed glassware in a dedicated bath containing an oxidizing solution for at least 12 hours. [19]A common and effective solution is 1 M NaOH in 95% ethanol. Alternatively, a 10-20% nitric acid solution or commercial bleach can be used. [19]3. Disposal of Soak : The oxidizing solution should be considered hazardous waste and disposed of according to institutional guidelines.

-

Final Cleaning : After the soak, thoroughly rinse the glassware with tap water, followed by several rinses with deionized water, and then oven-dry. [19]

Section 5: Emergency Response

Prompt and correct action during an emergency is vital.

Spill Management

-

Evacuate : Alert personnel in the immediate area and evacuate. Restrict access. [12]2. Ventilate : Ensure the fume hood is operating at maximum capacity.

-

Protect : Don full PPE, including respiratory protection if the spill is large or outside of a fume hood. [12][19]4. Contain & Absorb : For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. [6][17]Avoid generating dust.

-

Collect : Carefully sweep or scoop the absorbed material into a designated, sealable container clearly labeled "Hazardous Waste: Organotin Spill Debris". [6][19]6. Decontaminate : Clean the spill area with a cloth soaked in a suitable solvent, and then decontaminate with a bleach solution. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures

Immediate medical attention is required for all routes of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [12][22] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. [12][22] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [12][17][22] |

| Ingestion | Do NOT induce vomiting . Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [12][22] |

Section 6: Waste Management

Proper segregation and disposal of organotin waste are critical for regulatory compliance and environmental protection.

Segregation and Labeling of Organotin Waste Streams

Due to their high toxicity, organotin waste streams must not be mixed with other laboratory waste. [21]

-

Solid Waste : Contaminated consumables such as gloves, pipette tips, paper towels, Celite®, and spill cleanup debris must be collected in a dedicated, sealed, and clearly labeled container. [19]* Liquid Waste : Unused reagent, reaction mixtures, and solvent rinses from glassware must be collected in a separate, dedicated, sealed, and properly vented container for liquid hazardous waste. [19]* Labeling : All waste containers must be clearly labeled with "Hazardous Waste: Organotin Compounds" and list the primary components. [19]

Waste Segregation Logic

Caption: Decision tree for organotin waste segregation.

Conclusion

This compound is a potent synthetic tool that enables the construction of valuable chemical entities. However, its utility is matched by its significant hazard profile. The risks associated with this reagent are manageable, but only through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to the handling, work-up, and disposal protocols outlined in this guide. A culture of safety and a deep respect for the toxicity of organotin compounds are paramount for any researcher utilizing this chemistry.

References

- Organo-tin compounds - DCCEEW. (2022).

- Toxicity and health effects of selected organotin compounds: a review - PMC. (n.d.).

- CAS 126085-91-4 Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate - BOC Sciences. (n.d.).

- Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate, min 96%, 100 mg - CP Lab Safety. (n.d.).

- Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate 126085-91-4 - Sigma-Aldrich. (n.d.).

- Organotin Compounds Toxicity: Focus on Kidney - PMC - NIH. (2018).

- TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (n.d.).

- How toxic organotin compounds really are? : r/Chempros - Reddit. (2023).

- Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).

- This compound;Freeze at -20C 126085-91-4 - Guidechem. (n.d.).

- Tributyltin chloride - Safety Data Sheet - ChemicalBook. (2025).

- Technical Support Center: Managing Tributyltin (TBT) Compounds in the Laboratory - Benchchem. (n.d.).

- How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013).

- Tributyltin azide - Apollo Scientific. (2023).

- Tributyltin bromide - Santa Cruz Biotechnology. (n.d.).

- Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. - ResearchGate. (n.d.).

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).

- Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem. (n.d.).

- Standard Operating Procedures - Del Valle Lab. (n.d.).

- Ethyl isoxazole-3-carboxylate - Chem-Impex. (n.d.).

- Pesticide Fact Sheet: Tributyltin - epa nepis. (n.d.).

- Stille Coupling - Organic Chemistry Portal. (n.d.).

- Stille reaction - Wikipedia. (n.d.).

- Protocol for Stille Coupling Reactions Using Stannane Reagents - Benchchem. (n.d.).

- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021).

- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- ETHYL 5-TRIBUTYLSTANNANYLISOXAZOLE-3-CARBOXYLATE | 126085-91-4. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stille Coupling [organic-chemistry.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 7. calpaclab.com [calpaclab.com]

- 8. ETHYL 5-TRIBUTYLSTANNANYLISOXAZOLE-3-CARBOXYLATE | 126085-91-4 [m.chemicalbook.com]

- 10. 5-(三丁基甲锡烷基)异噁唑-3-羧酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. delvallelab.weebly.com [delvallelab.weebly.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chemicalbook.com [chemicalbook.com]

applications of substituted isoxazoles in medicinal chemistry

An In-depth Technical Guide to the Applications of Substituted Isoxazoles in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Foreword: The Isoxazole Scaffold - A Cornerstone of Modern Drug Discovery

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[3] This guide provides an in-depth exploration of the multifaceted roles of substituted isoxazoles in drug development, moving beyond a simple catalog of applications to elucidate the underlying chemical principles and strategic considerations that make this moiety invaluable to the medicinal chemist. We will dissect its function as a versatile pharmacophore and a strategic bioisostere across a spectrum of therapeutic areas, supported by mechanistic insights, structure-activity relationships (SAR), and validated synthetic protocols.

The Isoxazole Moiety: Physicochemical Properties and Strategic Value

The isoxazole ring's utility stems from its distinct physicochemical characteristics. It is an electron-deficient aromatic system, which influences its metabolic stability and interaction with biological targets. The nitrogen and oxygen heteroatoms act as hydrogen bond acceptors, while the ring system itself can participate in π–π stacking and hydrophobic interactions.[3] This versatility allows the isoxazole scaffold to be tailored for high-affinity binding to a multitude of biological targets, including enzymes and receptors.[4][5]

Furthermore, the weak N-O bond is a unique feature that can be exploited. Under specific physiological conditions or through metabolic action, this bond can cleave, leading to the formation of an active metabolite. This bio-activation is a key feature of the immunosuppressive drug Leflunomide, as we will explore in a later section.[6]

Key Therapeutic Applications & Case Studies

The structural versatility of the isoxazole ring has led to its incorporation into a wide array of FDA-approved drugs.[7][8] We will examine its role in three major therapeutic areas: anti-inflammatory, antibacterial, and anticancer applications.

Anti-inflammatory Agents: Targeting COX-2 and Beyond

Substituted isoxazoles are prominent in the class of non-steroidal anti-inflammatory drugs (NSAIDs), particularly as selective COX-2 inhibitors.

Case Study 1: Valdecoxib and Celecoxib - Selective COX-2 Inhibition

Valdecoxib, though withdrawn from the market due to cardiovascular concerns, serves as a quintessential example of an isoxazole-containing selective COX-2 inhibitor.[9][10] Its mechanism of action is the inhibition of prostaglandin synthesis, which is crucial for mediating pain and inflammation, by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[11][12] The selectivity for COX-2 over COX-1 is a key design feature intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13][14] The isoxazole ring in Valdecoxib, specifically the 4,5-diarylisoxazole arrangement, correctly orients the p-sulfamoylphenyl group into a hydrophilic side pocket of the COX-2 active site, a feature absent in COX-1, thus conferring its selectivity.[13][15] Celecoxib, a structurally related pyrazole-based COX-2 inhibitor, operates on a similar principle where a polar sulfonamide side chain binds to this specific hydrophilic region.[13][16]

Case Study 2: Leflunomide/Teriflunomide - Immunomodulation via DHODH Inhibition

Leflunomide is an isoxazole-containing prodrug used to treat rheumatoid arthritis.[17] In vivo, the isoxazole ring of leflunomide undergoes metabolic opening to form its active metabolite, teriflunomide.[6] Teriflunomide is a potent, reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[18][19] Rapidly proliferating cells, such as activated T and B lymphocytes involved in autoimmune responses, are highly dependent on this pathway.[19] By inhibiting DHODH, teriflunomide exerts a cytostatic effect, reducing the proliferation of these immune cells and thereby diminishing the inflammatory response.[19] This distinct mechanism highlights the isoxazole ring's role as a bioactivatable functional group.

Antibacterial Agents: Overcoming β-Lactamase Resistance

The isoxazole moiety is a critical component of several semi-synthetic, penicillinase-resistant penicillins.

Case Study: Dicloxacillin

Dicloxacillin is a narrow-spectrum β-lactam antibiotic used to treat infections caused by Gram-positive bacteria, particularly beta-lactamase-producing Staphylococcus aureus.[20] Like other penicillins, its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[21][22] It does this by binding to penicillin-binding proteins (PBPs), which are essential for the final step of cross-linking peptidoglycan chains.[23] The key innovation in dicloxacillin is the bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain. This group provides steric hindrance, which prevents the antibiotic from being hydrolyzed and inactivated by β-lactamase enzymes secreted by resistant bacteria.[24] This allows the core β-lactam ring to remain intact and exert its bactericidal effect.[23][24]

Anticancer Agents: A Scaffold for Diverse Mechanisms

The isoxazole scaffold has emerged as a versatile template for developing anticancer agents that target various hallmarks of cancer.[25][26]

Isoxazole derivatives have been shown to act as:

-

HSP90 Inhibitors: Heat shock protein 90 (HSP90) is a chaperone protein that stabilizes numerous oncoproteins. Isoxazole-based compounds have been developed that show high binding potency against HSP90, leading to the degradation of its client proteins and inhibiting cancer cell growth.[27][28]

-

Tubulin Polymerization Inhibitors: Some isoxazole derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[27][28] This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent apoptosis.

-

Kinase Inhibitors: The isoxazole ring serves as a scaffold for designing inhibitors of various protein kinases that are overactive in cancer cells, such as RET kinase.[28]

-

PARP Inhibitors: While no isoxazole-based PARP inhibitors are yet approved, the scaffold is being actively explored for its potential to inhibit Poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, which is a key target in cancers with BRCA1/2 mutations.[29]

The diversity of these mechanisms underscores the adaptability of the isoxazole ring in interacting with different biological targets, making it a highly valuable pharmacophore in oncology research.[25][27]

Summary of Key FDA-Approved Isoxazole-Containing Drugs

| Drug Name | Therapeutic Class | Core Mechanism of Action |

| Dicloxacillin | Antibiotic | Inhibits bacterial cell wall synthesis; resistant to β-lactamase.[20][24] |

| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor, preventing prostaglandin synthesis.[16][30] |

| Leflunomide | Immunosuppressant | Prodrug for Teriflunomide, which inhibits dihydroorotate dehydrogenase (DHODH).[6][17] |

| Teriflunomide | Immunomodulator (for MS) | Active metabolite of Leflunomide; inhibits DHODH.[18][31] |

| Valdecoxib | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor (withdrawn from market).[9][12] |

Experimental Protocols: Synthesis and Validation

The trustworthiness of any medicinal chemistry campaign relies on robust and reproducible synthetic protocols. The synthesis of substituted isoxazoles often proceeds through a chalcone intermediate.

Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Derivative via Chalcone Intermediate

This protocol describes a common and reliable two-step method for synthesizing 3,5-disubstituted isoxazoles, a core structure in many of the drugs discussed.

Objective: To synthesize a 3-phenyl-5-(substituted phenyl)isoxazole derivative.

Causality: The workflow is based on two classic named reactions. First, a Claisen-Schmidt condensation is used to form an α,β-unsaturated ketone (chalcone) from an aromatic aldehyde and an acetophenone.[32] This creates the C3-C4-C5 carbon backbone. Second, a cyclization reaction with hydroxylamine hydrochloride introduces the N-O heteroatoms to form the five-membered isoxazole ring.[32]

Materials:

-

Substituted Benzaldehyde (1.0 eq)

-

Acetophenone (1.0 eq)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium Acetate (CH₃COONa) (1.5 eq)

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Deionized Water

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

NMR spectrometer

-

Mass spectrometer

Step-by-Step Methodology:

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.

-

Base Addition: Slowly add 10 mL of 40% aqueous NaOH solution dropwise to the stirring mixture. Causality: The strong base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile.

-

Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress should be monitored by TLC (e.g., 7:3 Hexane:EtOAc). A precipitate (the chalcone product) will often form.

-

Workup and Isolation: Pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl until pH ~7. Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize the crude chalcone from ethanol to yield the pure product.

Step 2: Synthesis of Isoxazole (Cyclization)

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified chalcone (1.0 eq) from Step 1 in 40 mL of glacial acetic acid.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the mixture. Causality: Sodium acetate acts as a base to free the hydroxylamine nucleophile, which attacks the β-carbon of the chalcone, initiating the cyclization cascade.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 6-8 hours. Monitor the reaction by TLC until the chalcone starting material is consumed.

-

Workup and Isolation: Allow the reaction to cool to room temperature. Pour the mixture into 200 mL of ice-cold water. A solid precipitate of the isoxazole product should form.

-

Purification: Filter the solid using a Büchner funnel, wash with water, and dry. If necessary, further purify the crude product by column chromatography on silica gel or recrystallization.

Step 3: Self-Validation via Characterization

-

¹H NMR & ¹³C NMR: Confirm the structure of the final product. Key indicators of success include the disappearance of the α,β-unsaturated proton signals from the chalcone and the appearance of a characteristic singlet for the C4-proton of the isoxazole ring (typically δ 6.5-7.0 ppm).

-

Mass Spectrometry (MS): Verify the molecular weight of the synthesized isoxazole, confirming the correct molecular formula.

Conclusion and Future Perspectives

The substituted isoxazole is far more than a mere structural component; it is a dynamic and highly adaptable pharmacophore that continues to fuel innovation in medicinal chemistry. Its presence in drugs spanning anti-inflammatory, antibacterial, and anticancer therapies demonstrates its broad utility.[1][33] The ability of the isoxazole ring to serve as a stable scaffold, a key binding element, and a bioactivatable prodrug moiety ensures its continued relevance. Future research will likely focus on leveraging the isoxazole scaffold to tackle new and challenging biological targets, such as in the development of novel antiviral agents and treatments for neurodegenerative disorders.[34][35] The ongoing refinement of synthetic methodologies will further empower chemists to explore the vast chemical space of substituted isoxazoles, paving the way for the next generation of therapeutics.[2]

References

- Celecoxib - St

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.

- Dicloxacillin - Wikipedia.

- Celecoxib - Wikipedia.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- What is the mechanism of Dicloxacillin Sodium?

- Celecoxib P

- Dicloxacillin - LiverTox - NCBI Bookshelf - NIH.

- Dicloxacillin Sodium | β-lactamase inhibitor | CAS 343-55-5 - Selleck Chemicals.

- Teriflunomide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.

- Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem.

- What is the mechanism of Celecoxib?

- What Makes Isoxazole Compounds Promising Anticancer Agents? - FAQ - Guidechem.

- Isoxazole derivatives as anticancer agents - ChemicalBook.

- A review of isoxazole biological activity and present synthetic techniques.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N